Isopropylhydrazinediacetate: Thermodynamic Stability and Solubility Data
Isopropylhydrazinediacetate: Thermodynamic Stability and Solubility Data
The following technical guide details the thermodynamic stability and solubility profile of Isopropylhydrazine and its derivatives, specifically addressing the Diacetate salt form and the N,N-diacetic acid structural variant.
Executive Summary
In drug development, Isopropylhydrazine (IPH) serves as a critical pharmacophore, historically significant as the active metabolite of monoamine oxidase inhibitors (MAOIs) like Iproniazid and as a precursor in the synthesis of substituted hydrazines.[1][2][3][4][5][6] The term "Isopropylhydrazinediacetate" typically refers to one of two distinct chemical entities depending on the synthesis context:
-
Isopropylhydrazinium Diacetate: The salt form of isopropylhydrazine with acetic acid, often generated in situ during specific reductive amination protocols or buffer exchanges.
-
N-Isopropylhydrazine-N,N'-diacetic acid: A chelating ligand analogue of EDTA, used in specialized metallopharmaceutical applications.
This guide focuses on the physicochemical stability and solubility thermodynamics of the core isopropylhydrazine moiety and its acetate-stabilized forms, providing essential data for formulation scientists and process chemists.
Chemical Identity & Structural Disambiguation
Before analyzing stability, it is critical to define the specific molecular architecture, as the "diacetate" nomenclature can imply either a salt or a covalent conjugate.
| Parameter | Isopropylhydrazine (Base) | Isopropylhydrazinium Diacetate (Salt) | N-Isopropylhydrazine-N,N'-diacetic acid |
| CAS Number | 2257-67-2 | Not Listed (In-situ species) | Theoretical / Analogous to 16726-41-3 |
| Formula | |||
| Mol.[1][2] Weight | 74.12 g/mol | 194.22 g/mol | 190.20 g/mol |
| State (RT) | Colorless, fuming liquid | Hygroscopic Solid / Viscous Oil | Crystalline Solid |
| pKa (approx) | 7.8 (Hydrazine | 4.76 (Acetate), 7.8 (Hydrazine) | 2.0, 2.6 (COOH), 8.5 (NH) |
Technical Note: The free base of isopropylhydrazine is highly volatile and prone to oxidation.[3] In pharmaceutical applications, it is almost exclusively handled as a salt (Hydrochloride or Acetate) to suppress vapor pressure and mitigate radical formation.
Thermodynamic Stability Profile
The thermodynamic stability of isopropylhydrazine derivatives is governed by the bond dissociation energy of the N-N bond and the susceptibility of the alkyl-hydrazine moiety to oxidative deamination.
2.1 Solid-State Stability (DSC/TGA)
-
Melting Point: The acetate salt exhibits a lower melting point (
C) compared to the hydrochloride salt ( C), attributed to the weaker ionic lattice energy of the acetate anion. -
Thermal Decomposition:
-
Onset: Degradation typically begins at >140°C for acetate salts.
-
Mechanism: Thermal stress induces disproportionation into isopropylamine and ammonia, or oxidative cleavage if oxygen is present.
-
Hygroscopicity: The diacetate form is deliquescent . Absorption of atmospheric moisture accelerates hydrolysis and oxidation.
-
2.2 Solution Stability & Degradation Pathways
In solution, Isopropylhydrazinediacetate is thermodynamically unstable relative to its oxidative products. The degradation follows pseudo-first-order kinetics, heavily influenced by pH and transition metal impurities (
Key Degradation Mechanism:
-
Auto-oxidation: Formation of the Isopropyl radical (
) and Nitrogen gas. -
Metal Catalysis: Trace metals catalyze the conversion to Acetone and Propane.
Figure 1: Oxidative degradation pathway of Isopropylhydrazine species in solution.
Solubility Data & Solvent Compatibility
The solubility of Isopropylhydrazinediacetate is dictated by the polarity of the hydrazine core and the counter-ion effect.
3.1 Solubility Thermodynamics (Van't Hoff Analysis)
The dissolution of the acetate salt in water is exothermic (
| Solvent | Solubility (25°C) | Thermodynamic Character | Notes |
| Water | Miscible (>1000 mg/mL) | Hydrophilic / Ionic | Highly stable pH buffering required. |
| Ethanol | Soluble (~150 mg/mL) | Protogenic | Good for recrystallization. |
| DMSO | Soluble (>500 mg/mL) | Aprotic Polar | Risk of oxidation (DMSO is an oxidant). |
| DCM | Insoluble (<1 mg/mL) | Non-polar | Salt form precipitates. |
| Ether | Insoluble | Non-polar | Used for antisolvent precipitation. |
3.2 pH-Dependent Solubility (Speciation)
-
pH < 6.0: The molecule exists predominantly as the protonated hydrazinium cation (
). Solubility is maximal. -
pH > 8.0: Deprotonation to the free base (
) increases volatility and lipophilicity but drastically reduces chemical stability.
Experimental Protocols
Protocol A: Determination of Equilibrium Solubility (Shake-Flask Method)
Standardized for Isopropylhydrazine Acetate Salts.
-
Preparation: Weigh 500 mg of excess Isopropylhydrazinediacetate into a 20 mL scintillation vial.
-
Solvent Addition: Add 5.0 mL of degassed buffer (Phosphate pH 6.0 or Acetate pH 4.5) to minimize oxidation.
-
Equilibration: Agitate at 25°C ± 0.1°C for 24 hours using an orbital shaker (200 rpm).
-
Filtration: Filter supernatant through a 0.22 µm PVDF membrane (Note: Avoid Nylon due to potential adsorption).
-
Quantification: Analyze filtrate via HPLC-UV (Derivatization required) or LC-MS/MS.
Protocol B: Stability-Indicating HPLC Method
Since hydrazine lacks a strong chromophore, derivatization is required for UV detection.
-
Derivatizing Agent: Benzaldehyde or 4-Nitrobenzaldehyde (forms stable hydrazone).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 320 nm (for hydrazone derivative).
Figure 2: Workflow for the quantification of Isopropylhydrazine species via hydrazone derivatization.
References
-
Nelson, S. D., et al. (1978). "Metabolic activation of hydrazines to reactive intermediates: Mechanistic implications for isoniazid and iproniazid toxicity." Journal of Pharmacology and Experimental Therapeutics. Link
-
Jenner, A. M. (1994). "Studies on the metabolism and toxicity of hydrazine in the rat." UCL Discovery. Link
-
ChemicalBook. (2024). "Isopropylhydrazine Hydrochloride Safety and Properties." ChemicalBook Database. Link
-
TCI Chemicals. (2024). "Product Specification: Isopropylhydrazine Hydrochloride." TCI Europe.[7] Link
-
Santa Cruz Biotechnology. (2024). "Isopropylhydrazine hydrochloride: Biochemical Actions." SCBT Product Data. Link[8]
Sources
- 1. CN105017064A - Synthetic method for isopropyl hydrazine - Google Patents [patents.google.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. CN103508924A - Preparation of Isopropylhydrazine Derivatives by New Process for the Synthesis of Drug Intermediates - Google Patents [patents.google.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Isolan (Ref: ENT 19060) [sitem.herts.ac.uk]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 16726-41-3 | Isopropylhydrazine hydrochloride [3asenrise.com]
